molecular formula C8H11N3 B009266 4-(Pyrrolidin-2-yl)pyrimidine CAS No. 108831-49-8

4-(Pyrrolidin-2-yl)pyrimidine

Cat. No.: B009266
CAS No.: 108831-49-8
M. Wt: 149.19 g/mol
InChI Key: AXENJVBPOZAZTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pyrrolidin-2-ylpyrimidine is an organic compound that features a pyrrolidine ring attached to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyrrolidin-2-ylpyrimidine typically involves the construction of the pyrrolidine ring followed by its attachment to the pyrimidine ring. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which forms the pyrrolidine ring . The pyrimidine ring can be synthesized through various methods, including the reaction of ketones with amidines in the presence of catalysts such as ZnCl2 .

Industrial Production Methods: Industrial production methods for 4-Pyrrolidin-2-ylpyrimidine often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of microwave-assisted organic synthesis (MAOS) to increase efficiency and support green chemistry principles .

Chemical Reactions Analysis

Types of Reactions: 4-Pyrrolidin-2-ylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the pyrimidine ring.

    Substitution: Substitution reactions, particularly at the pyrimidine ring, are common.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrimidines and pyrrolidine derivatives, which can have significant biological activities .

Scientific Research Applications

4-Pyrrolidin-2-ylpyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Pyrrolidin-2-ylpyrimidine is unique due to its combined pyrrolidine and pyrimidine rings, which provide a distinct structure that can interact with various biological targets. This dual-ring system enhances its potential as a versatile scaffold in drug discovery .

Properties

IUPAC Name

4-pyrrolidin-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-2-7(10-4-1)8-3-5-9-6-11-8/h3,5-7,10H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXENJVBPOZAZTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Pyrrolidin-2-yl)pyrimidine
Reactant of Route 2
4-(Pyrrolidin-2-yl)pyrimidine
Reactant of Route 3
4-(Pyrrolidin-2-yl)pyrimidine
Reactant of Route 4
4-(Pyrrolidin-2-yl)pyrimidine
Reactant of Route 5
4-(Pyrrolidin-2-yl)pyrimidine
Reactant of Route 6
4-(Pyrrolidin-2-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.